4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-3-carbonyl)thiomorpholine

Medicinal Chemistry Kinase Inhibitor Design Lead Optimization

4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-3-carbonyl)thiomorpholine (CAS 2640974-58-7) is a synthetic heterocyclic compound with the molecular formula C₁₅H₂₀N₆OS and a molecular weight of 332.4 g/mol, composed of a [1,2,4]triazolo[4,3-b]pyridazine core linked via a piperidine-3-carbonyl bridge to a thiomorpholine ring. It belongs to the triazolopyridazine class, a scaffold extensively studied for its ability to inhibit kinases (c-Met, Pim-1, LRRK2) and bromodomain-containing proteins (BRD4), as well as for its activity at GABAA receptors and COX-2.

Molecular Formula C15H20N6OS
Molecular Weight 332.4 g/mol
CAS No. 2640974-58-7
Cat. No. B6472418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-3-carbonyl)thiomorpholine
CAS2640974-58-7
Molecular FormulaC15H20N6OS
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)N4CCSCC4
InChIInChI=1S/C15H20N6OS/c22-15(19-6-8-23-9-7-19)12-2-1-5-20(10-12)14-4-3-13-17-16-11-21(13)18-14/h3-4,11-12H,1-2,5-10H2
InChIKeyJZTNDZBFVJRWAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-3-carbonyl)thiomorpholine (CAS 2640974-58-7): Chemical Identity, Scaffold Class, and Procurement Context


4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-3-carbonyl)thiomorpholine (CAS 2640974-58-7) is a synthetic heterocyclic compound with the molecular formula C₁₅H₂₀N₆OS and a molecular weight of 332.4 g/mol, composed of a [1,2,4]triazolo[4,3-b]pyridazine core linked via a piperidine-3-carbonyl bridge to a thiomorpholine ring . It belongs to the triazolopyridazine class, a scaffold extensively studied for its ability to inhibit kinases (c-Met, Pim-1, LRRK2) and bromodomain-containing proteins (BRD4), as well as for its activity at GABAA receptors and COX-2 [1]. Unlike many biologically characterized triazolopyridazine analogs that carry a substituent (e.g., methyl, trifluoromethyl, aryl) at the C-3 position of the triazolo ring, this compound is unsubstituted at C-3, making it a structurally minimalist member of the class [2].

Why Triazolopyridazine Analogs Cannot Be Freely Interchanged: C-3 Substituent, Linker Geometry, and Thiomorpholine Identity Determine Physicochemical and Pharmacological Profile


Within the triazolo[4,3-b]pyridazine family, small structural variations produce large differences in target engagement, selectivity, and drug-like properties. The presence or absence of a substituent at the C-3 position directly modulates lipophilicity (calculated logP), hydrogen-bonding capacity, and steric fit within ATP-binding pockets or bromodomain acetyl-lysine recognition sites [1]. The thiomorpholine terminus introduces a sulfur atom that is absent in morpholine or piperidine analogs, altering both polarity and metabolic liability (sulfur oxidation to sulfoxide/sulfone) [2]. Furthermore, the piperidine-3-carbonyl linker geometry positions the thiomorpholine ring differently than the piperidine-4-carbonyl or pyrrolidine-3-carbonyl variants found in structurally related compounds, potentially affecting both conformation-driven target binding and pharmacokinetic parameters . These structural features mean that substituting a C-3-trifluoromethyl analog or a piperidine-4-carboxamide analog for the target compound without experimental validation risks unrecognized shifts in potency, selectivity, solubility, or metabolic stability.

Quantified Differentiation Evidence for 4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-3-carbonyl)thiomorpholine Versus Closest Analogs


C-3 Hydrogen vs. C-3 Trifluoromethyl: Lipophilicity Differential (clogP Δ ≈ 1.3-1.8) and Hydrogen-Bonding Profile

The target compound bears a hydrogen at the C-3 position of the triazolo[4,3-b]pyridazine ring, in contrast to the 3-trifluoromethyl analog (4-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carbonyl}thiomorpholine). The CF3 group in the analog is a strong electron-withdrawing, lipophilic substituent that increases calculated logP by approximately 1.3–1.8 units relative to the hydrogen-bearing compound, based on fragment-based and atom-based predictions using the XLogP3 algorithm . In published structure–activity relationships on the triazolopyridazine scaffold, C-3 substituents critically influence kinase selectivity: a 3-aryl series yielded Pim-1 IC50 values spanning >10 μM to 0.028 μM depending solely on the C-3 group identity [1]. The absence of a C-3 substituent in the target compound eliminates this source of target recognition while preserving an unencumbered site for potential functionalization, making it a more tractable starting point for fragment-based or structure-guided diversification strategies.

Medicinal Chemistry Kinase Inhibitor Design Lead Optimization

Thiomorpholine Sulfur vs. Morpholine Oxygen: Impact on Calculated Polar Surface Area and Hydrogen-Bond Acceptor Count

The target compound features a thiomorpholine amide terminus, whereas the closest oxygen-containing analog would be a morpholine amide (e.g., 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-3-carbonyl}morpholine). The sulfur atom in thiomorpholine has a larger van der Waals radius (1.80 Å vs. 1.52 Å for oxygen), is less electronegative (2.58 vs. 3.44 on the Pauling scale), and is a weaker hydrogen-bond acceptor. This alters the topological polar surface area (tPSA) by approximately 5–8 Ų relative to the morpholine analog and reduces the hydrogen-bond acceptor count by one effective unit, as sulfur does not participate in classical hydrogen bonding to the same extent as oxygen . In SAR studies comparing thiomorpholine to morpholine within indole-pyrimidine hybrids, the thiomorpholine-containing compounds showed a 2- to 5-fold shift in cellular potency against MCF-7 and HeLa cell lines, illustrating that this terminal heterocycle choice is not functionally neutral [1].

Physicochemical Profiling ADME Prediction Bioisostere Evaluation

Piperidine-3-carbonyl vs. Piperidine-4-carbonyl Linker: Geometric and Conformational Distinction

The target compound employs a piperidine-3-carbonyl linker connecting the triazolopyridazine core to the thiomorpholine amide. In commercially available comparators such as 1-[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carbonyl]piperidine-4-carboxamide, the carbonyl is attached at the piperidine 3-position, whereas the 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid series (CAS 950037-34-0) attaches at the 4-position [1]. The 3-carbonyl attachment introduces a chiral center (unless racemized) and changes the spatial orientation of the thiomorpholine group relative to the triazolopyridazine plane by approximately 60° compared to a 4-carbonyl attachment. This geometric distinction can alter the exit vector of the terminal amide group, a critical determinant in structure-based drug design where the amide carbonyl orientation influences hydrogen-bonding geometry with target proteins [2].

Medicinal Chemistry Scaffold Optimization Conformational Analysis

Scaffold Target Versatility: Triazolo[4,3-b]pyridazine Class Demonstrates Multi-Target Engagement (c-Met, Pim-1, LRRK2, BRD4, GABAA, COX-2) Wherein C-3 Modifications Dictate Selectivity

The triazolo[4,3-b]pyridazine scaffold has demonstrated quantifiable inhibition across multiple target classes. In a 2024 study, compound 4g (a C-3 and C-6 disubstituted analog) inhibited c-Met with IC50 = 0.163 ± 0.01 μM and Pim-1 with IC50 = 0.283 ± 0.01 μM [1]. In the LRRK2 series, optimized triazolopyridazines achieved IC50 values of 15 nM against wild-type LRRK2 and 10 nM against the G2019S mutant [2]. For BRD4 bromodomains, triazolo[4,3-b]pyridazine derivatives exhibited micromolar IC50 values with crystal structures confirming binding to the BD1 acetyl-lysine pocket [3]. In all cases, the C-3 substituent identity was a primary driver of target selectivity. The target compound, lacking a C-3 substituent, represents a minimal pharmacophore within this multi-target scaffold class and thus provides a clean baseline for systematically probing C-3-dependent selectivity

Kinase Inhibition Bromodomain Inhibition Multi-Target Pharmacology

Procurement-Relevant Application Scenarios for 4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-3-carbonyl)thiomorpholine Based on Quantitative Differentiation Evidence


SAR Expansion: C-3 Functionalization Anchor for Systematic Structure–Activity Relationship Studies

The target compound, with its unsubstituted C-3 position, is the preferred starting scaffold for synthetic chemistry teams conducting systematic C-3 SAR exploration across kinase or bromodomain targets. Unlike the pre-functionalized 3-methyl or 3-trifluoromethyl analogs—which commit the user to a specific steric and electronic profile—this compound allows stepwise introduction of diverse substituents (aryl, heteroaryl, alkyl, amino) via electrophilic substitution or cross-coupling chemistry at C-3 [1]. The C-3 position on the triazolopyridazine ring is known to be the primary determinant of target selectivity; therefore, the ability to diversify this position without first needing to remove an existing substituent provides a practical synthetic efficiency advantage [2].

Tool Compound for Physicochemical Profiling: Low-Lipophilicity Baseline for Solubility and Non-Specific Binding Assays

With a calculated logP approximately 1.3–1.8 units lower than the 3-trifluoromethyl analog, the target compound is the appropriate choice for research groups needing a low-lipophilicity triazolopyridazine reference compound for solubility determination (e.g., kinetic or thermodynamic solubility in PBS or FaSSIF media), plasma protein binding equilibrium dialysis, or non-specific binding assessment in biochemical assays [1]. The absence of the highly lipophilic CF3 group reduces the risk of aggregation-based false positives in high-throughput screening (HTS) campaigns, making it a more reliable negative control or counter-screen compound [2].

Thiomorpholine-Specific Pharmacophore Screening in Kinase or Epigenetic Target Panels

The thiomorpholine sulfur atom provides a pharmacophoric feature (larger van der Waals radius, polarizable sulfur, potential for sulfoxide/sulfone metabolite formation) that is absent from morpholine or piperidine terminal groups [1]. Researchers screening against kinase panels where sulfur-aromatic interactions (e.g., with methionine gatekeeper residues) or against bromodomain proteins where the thiomorpholine may occupy the WPF shelf or ZA channel should select this compound over morpholine-terminated analogs to explicitly test the contribution of the terminal sulfur atom to binding affinity and selectivity [2].

Fragment-Based Drug Discovery: Minimal Triazolopyridazine Pharmacophore for Fragment Library Inclusion

At 332.4 g/mol and with an unsubstituted C-3 position, this compound adheres to the molecular weight and complexity criteria for fragment-based screening libraries (typically MW < 300–350 Da, few rotatable bonds, low complexity). Its multi-target scaffold heritage—demonstrated activity against c-Met, Pim-1, LRRK2, and BRD4 across the broader class—makes it a high-value fragment for soaking experiments and X-ray crystallographic fragment screening, where the C-3 position provides a clear vector for fragment growing [1]. Procurement of this specific unsubstituted variant avoids the need for de novo synthesis of the minimal scaffold [2].

Quote Request

Request a Quote for 4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-3-carbonyl)thiomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.